3-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
3-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacodynamics
One study discusses the metabolism and pharmacodynamics of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's elimination pathways, including oxidation and rearrangement processes (Renzulli et al., 2011). Such studies are critical for understanding the pharmacokinetics and metabolic stability of new therapeutic agents.
Environmental Exposure
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children shows the significance of monitoring and assessing chemical exposure levels in vulnerable populations (Babina et al., 2012). Similar methodologies can be applied to study environmental impacts and human exposure to various chemical compounds, including pyrazole derivatives.
Analytical Detection
The identification of urinary metabolites of synthetic compounds, such as RCS-4, a novel cannabimimetic, demonstrates the importance of analytical techniques in toxicology and forensic science (Kavanagh et al., 2012). These methods are essential for detecting and understanding the biotransformation of novel synthetic molecules.
Properties
IUPAC Name |
3-methoxy-N-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-8-9(13(15-16)19-3)12(17)14-10-6-4-5-7-11(10)18-2/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMNKJCPEOYTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.